Thromboembolic Event Risk Reduction: Fostamatinib vs. TPO Receptor Agonists in Real-World ITP Cohorts
In a real-world comparative effectiveness analysis of 179 adult chronic ITP patients across 17 U.S. community hematology practices, the incidence of thromboembolic events (TEs) was numerically lower in patients receiving fostamatinib (FOS) compared to those receiving TPO receptor agonists, despite comparable platelet count maintenance outcomes . The analysis included 51 patients receiving FOS, 87 receiving eltrombopag (ELT), 127 receiving romiplostim (ROM), and 44 receiving avatrombopag (AVA). At months three and six, there were no significant differences between FOS and TPOs in the proportion of patients achieving platelet counts ≥30 × 10³/μL, ≥50 × 10³/μL, or doubling of platelet levels from baseline [1].
| Evidence Dimension | Thromboembolic event incidence |
|---|---|
| Target Compound Data | Fostamatinib: 3.9% (2 of 51 patients) |
| Comparator Or Baseline | Eltrombopag: 9.2% (8 of 87 patients); Romiplostim: 4.7% (6 of 127 patients); Avatrombopag: 11.4% (5 of 44 patients) |
| Quantified Difference | Fostamatinib TE rate was 5.3 percentage points lower than eltrombopag and 7.5 percentage points lower than avatrombopag |
| Conditions | Real-world retrospective analysis of 179 adult chronic ITP patients across 17 community hematology practices in the United States; patients had received at least one prior treatment; data collected from first day until end of treatment |
Why This Matters
Lower thromboembolic event incidence supports selection of fostamatinib for ITP patients with preexisting cardiovascular risk factors or prior thrombotic history, directly impacting clinical safety-based procurement and formulary decisions.
- [1] Dranitsaris G, Peevyhouse A, Wood T, et al. A Real-World Comparative Effectiveness Analysis of Fostamatinib Vs. Thrombopoietic Receptor Agonists (TPOS) for the Treatment of Chronic Immune Thrombocytopenia in Adult Patients. ISPOR 2023; Value in Health 26(6):S2. View Source
